CellTracker CM-DiI

Neuroscience Dendritic spine analysis Neuronal morphology

CellTracker CM-DiI (180854-97-1) is the benchmark fixable membrane tracer. Its chloromethylbenzamido group binds covalently to intracellular thiols, retaining fluorescence after aldehyde fixation, detergent permeabilization, and paraffin embedding—unlike DiI, which leaks. Quantify dendritic spines and track lymphocyte recirculation with confidence. Clean 553/570 nm spectra separate from GFP for dual-color IHC. Proven >6-week in vivo tracking in mesenchymal stem cells. Choose CM-DiI for publication-grade data integrity.

Molecular Formula C68H105Cl2N3O
Molecular Weight 1051.5 g/mol
Cat. No. B15140091
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCellTracker CM-DiI
Molecular FormulaC68H105Cl2N3O
Molecular Weight1051.5 g/mol
Structural Identifiers
SMILESCCCCCCCCCCCCCCCCCCN1C2=C(C=C(C=C2)CNC(=O)C3=CC=C(C=C3)CCl)C(C1=CC=CC4=[N+](C5=CC=CC=C5C4(C)C)CCCCCCCCCCCCCCCCCC)(C)C.[Cl-]
InChIInChI=1S/C68H104ClN3O.ClH/c1-7-9-11-13-15-17-19-21-23-25-27-29-31-33-35-39-52-71-62-43-38-37-42-60(62)67(3,4)64(71)44-41-45-65-68(5,6)61-54-58(56-70-66(73)59-49-46-57(55-69)47-50-59)48-51-63(61)72(65)53-40-36-34-32-30-28-26-24-22-20-18-16-14-12-10-8-2;/h37-38,41-51,54H,7-36,39-40,52-53,55-56H2,1-6H3;1H
InChIKeyKIBIHOGAIMOBNZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

CellTracker CM-DiI: Procurement-Grade Lipophilic Carbocyanine Dye for Multigenerational Cell Tracking and Fixed-Tissue Analysis


CellTracker CM-DiI (chloromethylbenzamido-DiI; CAS 180854-97-1) is a lipophilic carbocyanine fluorescent dye engineered as a chemically modified derivative of DiI (DiIC18(3)) . The compound incorporates a thiol-reactive chloromethylbenzamido group that enables covalent binding to intracellular sulfhydryl-containing peptides and proteins following passive membrane diffusion, distinguishing it from non-covalent lipophilic tracers . Its spectral properties include excitation maximum at 553 nm and emission maximum at 570 nm, with an extinction coefficient of 148,000 cm⁻¹M⁻¹ in membrane environments . The dye is supplied as a lyophilized product for research use, stored at -5°C to -30°C with protection from light, and is available in 20×50 μg and 1 mg quantities .

Why Standard DiI or Alternative Lipophilic Tracers Cannot Substitute for CellTracker CM-DiI in Permeabilized or Archival Tissue Workflows


Direct substitution of CellTracker CM-DiI with conventional DiI (DiIC18(3)) or structurally similar dialkylcarbocyanines such as DiO, DiD, or PKH26 is precluded by fundamental differences in membrane retention mechanisms. Whereas DiI and its non-chloromethylated analogs insert into lipid bilayers via hydrophobic interactions and undergo rapid lateral diffusion followed by significant leakage upon cellular permeabilization, CM-DiI's chloromethylbenzamido moiety confers covalent anchoring to thiol-containing cellular constituents [1]. This covalent attachment mechanism translates to quantifiable differences in dye retention: traditional DiI loses substantial fluorescence signal following aldehyde fixation, membrane permeabilization, and paraffin embedding, while CM-DiI persists through these processing steps and remains detectable in histological sections [1]. In side-by-side experiments evaluating dendritic spine visualization in permeabilized brain tissue, CM-DiI demonstrated markedly superior dye stability and labeling half-life compared to DiI, albeit at approximately 100× greater material cost per unit [2]. Consequently, experimental protocols involving post-labeling immunohistochemistry, FISH, or routine paraffin histology cannot achieve comparable data fidelity using non-covalent lipophilic alternatives.

Quantitative Head-to-Head Evidence: Where CellTracker CM-DiI Demonstrates Verifiable Differentiation from DiI and Alternative Tracers


Permeabilized Tissue Dye Stability: Direct Comparison of CM-DiI vs. DiI in Neuronal Dendritic Spine Quantification

In a side-by-side DiOlistic labeling study directly comparing CM-DiI and DiI, the two dyes were evaluated for their capacity to retain fluorescent signal and reveal dendritic spine architecture following tissue permeabilization [1]. The study employed medium spiny neurons of the dorsal striatum in tissue slice preparations, with spine density serving as the quantitative morphological endpoint [1].

Neuroscience Dendritic spine analysis Neuronal morphology

Longitudinal In Vivo Cell Tracking Duration: CM-DiI vs. Alternative Fluorescent Dyes in Mesenchymal Stem Cell Transplantation

A comparative study evaluated multiple fluorescent tracking dyes—including CFSE, DiI, and CM-DiI—for longitudinal monitoring of allogeneic mesenchymal stem cells (MSC) in a sheep transplantation model [1]. The study assessed in vivo signal detectability across multiple time points up to six weeks post-implantation [1].

Regenerative medicine Stem cell tracking In vivo imaging

Histological Processing Compatibility: CM-DiI Signal Retention Through Fixation, Permeabilization, and Paraffin Embedding vs. DiI and PKH26

The capacity of lipophilic tracers to withstand standard histological processing—aldehyde fixation, detergent permeabilization, and paraffin embedding—was evaluated for CM-DiI compared to DiI and PKH26 [1][2]. Retention in lymphocyte membranes following routine paraffin processing was specifically confirmed for CM-DiI [1].

Immunohistochemistry Histology Lymphocyte tracking

Spectral Multiplexing Compatibility: CM-DiI Excitation/Emission Separation from GFP vs. Alternative Red Tracers

Spectral characterization of CM-DiI demonstrates excitation maximum at 553 nm and emission maximum at 570 nm, with the excitation/emission spectra well separated from GFP (green fluorescent protein) spectral profiles . This spectral positioning differs from certain alternative red-emitting lipophilic tracers.

Multiplex fluorescence imaging GFP co-labeling Flow cytometry

Aqueous Solubility: CM-DiI vs. DiI for Ease of Solution Preparation and Reduced Aggregation

Manufacturer technical specifications indicate that CellTracker CM-DiI exhibits improved water solubility when compared directly to its parent compound DiI . This physicochemical modification addresses a known practical limitation of conventional dialkylcarbocyanine dyes.

Cell labeling workflow Dye solubility Protocol optimization

Optimal Scientific and Industrial Use Cases for CellTracker CM-DiI Based on Differentiated Performance Evidence


Post-Fixation Neuronal Morphology Analysis in Permeabilized Brain Slices

CellTracker CM-DiI is indicated for DiOlistic or direct-application neuronal labeling protocols that require subsequent tissue permeabilization for immunohistochemical co-staining. Based on the direct head-to-head evidence from Staffend et al. (2011), CM-DiI provides superior dye retention and spine density quantification accuracy in permeabilized tissue compared to DiI [1]. Protocols involving aldehyde fixation followed by detergent permeabilization to enable antibody access to intracellular antigens will preserve CM-DiI signal, whereas DiI labeling will exhibit substantial leakage and compromised morphological data [1]. This application is particularly relevant for studies examining synaptic plasticity, neurodegenerative disease models, and developmental neuroanatomy where co-localization of membrane morphology with synaptic or signaling proteins is required.

Longitudinal In Vivo Tracking of Transplanted Stem or Progenitor Cells in Large Animal Models

For preclinical studies requiring extended-duration cell fate mapping beyond two weeks post-transplantation, CM-DiI provides verifiably longer in vivo signal retention than CFSE or conventional DiI. Evidence from Weir et al. (2008) demonstrates detectable CM-DiI fluorescence in sheep mesenchymal stem cells six weeks after intramuscular injection and two weeks after scaffold implantation, with in vitro differentiated MSC retaining label over four weeks [1]. This performance supports applications in regenerative medicine, including myocardial repair studies, orthopedic tissue engineering, and cell-based therapy development where extended tracking windows are necessary to evaluate engraftment, migration, and persistence without resorting to genetic modification (e.g., GFP transduction) [1].

Lymphocyte Migration Studies Requiring Archival Histological Analysis of Paraffin-Embedded Tissues

CM-DiI is uniquely suitable among lipophilic membrane tracers for lymphocyte recirculation and immune cell trafficking studies that require post-experiment histological processing. As established by Andrade et al. (1996), CM-DiI is retained in lymphocyte membranes following routine paraffin processing, enabling retrospective analysis of labeled cell distribution in archived tissue blocks [1]. Unlike DiI or PKH26, which exhibit substantial to complete signal loss during aldehyde fixation and paraffin embedding, CM-DiI permits coupling of live-cell tracking experiments with subsequent immunohistochemical phenotyping, FISH analysis, or long-term specimen archiving [1]. This application is essential for immunological studies requiring correlation of in vivo migration patterns with histological localization and cellular identity markers.

Multiplex Co-Labeling with GFP-Expressing Cell Lines or GFP-Tagged Proteins

CM-DiI is the preferred red-emitting lipophilic tracer for experiments requiring simultaneous visualization of GFP fluorescence without spectral bleed-through. The 553/570 nm excitation/emission maxima of CM-DiI are sufficiently separated from GFP spectra (Ex ~488 nm, Em ~509 nm) to permit clean two-channel discrimination using standard FITC/TRITC filter sets or 488 nm/561 nm laser lines on conventional fluorescence microscopes and flow cytometers [1]. This spectral compatibility enables unambiguous co-localization analysis of membrane-labeled cells (CM-DiI) with GFP-expressing subcellular structures or GFP-transduced cell populations, a workflow that would be compromised by alternative red tracers requiring specialized far-red laser excitation or by dyes with overlapping emission spectra [1].

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